1-Methoxy-2-propylamine
Overview
Description
1-Methoxy-2-propylamine is a compound with the molecular formula C4H11NO . It appears as a colorless liquid with a pungent, ammonia-like odor . It is less dense than water, and its vapors are heavier than air . It is used in the preparation of heterocyclic compounds, as integrase inhibiting antiviral agents .
Synthesis Analysis
The synthesis of this compound involves the contact of methoxy acetone and ammonia in the presence of a metallic-type hydrogenation catalyst and hydrogen . The metallic-type hydrogenation catalyst can be selected from palladium/carbon, platinum/carbon, or nickel .Molecular Structure Analysis
The molecular weight of this compound is 89.14 g/mol . The IUPAC name for this compound is 1-methoxypropan-2-amine . The InChI representation is InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3 , and the Canonical SMILES representation is CC(COC)N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound can be used as an intermediate in the synthesis of various compounds .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a pungent, ammonia-like odor . It is less dense than water, and its vapors are heavier than air .Scientific Research Applications
1-Methoxy-2-propylamine is used in a variety of scientific research applications. It is most commonly used as a reagent in organic synthesis, as it is used to synthesize a variety of compounds, such as amines, amides, and nitriles. It is also used as a catalyst in chemical reactions, as it can be used to accelerate the reaction rate. In addition, this compound is used in the synthesis of pharmaceuticals, such as antimalarials and antibiotics.
Mechanism of Action
Target of Action
1-Methoxy-2-propylamine, also known as 1-methoxypropan-2-amine, is primarily used in the preparation of heterocyclic compounds . It serves as an intermediate in the synthesis of piperazinebenzylamine-based human MC4 receptor antagonists and imidazopyrimidine derivatives as potent p38 MAP kinase inhibitors .
Mode of Action
Given its use in the synthesis of piperazinebenzylamine-based human mc4 receptor antagonists and imidazopyrimidine derivatives, it can be inferred that it may interact with these targets to exert its effects .
Biochemical Pathways
Given its role in the synthesis of p38 map kinase inhibitors, it may be involved in the regulation of the mapk signaling pathway .
Pharmacokinetics
Its physical properties such as boiling point (925-935 °C/743 mmHg), density (0845 g/mL at 25 °C), and solubility (soluble in chloroform and methanol) suggest that it may have good bioavailability .
Result of Action
Given its use in the synthesis of piperazinebenzylamine-based human mc4 receptor antagonists and imidazopyrimidine derivatives, it may have a role in modulating receptor activity and kinase inhibition .
Action Environment
Safety data suggests that it should be kept away from open flames, hot surfaces, and sources of ignition, and precautionary measures against static discharge should be taken .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Methoxy-2-propylamine in lab experiments is that it is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound, meaning that it does not easily break down or react with other compounds. However, one of the main limitations of using this compound in lab experiments is that it is not very soluble in water, meaning that it must be dissolved in an organic solvent in order to be used in experiments.
Future Directions
There are a variety of future directions for 1-Methoxy-2-propylamine research. One potential direction is to explore the potential of this compound as a therapeutic agent. In addition, further research could be done to explore the potential of this compound as an antioxidant, as well as its potential to act as an enzyme activator or co-substrate. Finally, further research could be done to explore the potential of this compound as a chelating agent, as well as its potential to interact with other molecules.
Safety and Hazards
1-Methoxy-2-propylamine may severely irritate skin, eyes, and mucous membranes . It may be toxic by ingestion, inhalation, and skin absorption . It is classified as highly flammable, harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
1-methoxypropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMXETCTWNXSFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Record name | METHOXYISOPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22335 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029359 | |
Record name | 1-Methoxy-2-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methoxyisopropylamine appears as a colorless liquid,with a pungent, ammonia-like odor. Less dense than water. Vapors heavier than air. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid | |
Record name | METHOXYISOPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22335 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Propanamine, 1-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
37143-54-7; 49548-27-8, 37143-54-7 | |
Record name | METHOXYISOPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22335 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-1-methoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37143-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methoxyisopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037143547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanamine, 1-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1-Methoxy-2-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxy-2-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Reaction mass of (R)-(-)-1-methoxy-2-propylamine and (S)-(+)-1-methoxy-2-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYISOPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35BQ7GUH18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 1-methoxy-2-propylamine in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis. For instance, it is employed in the synthesis of 5-methylmorpholin-2-ones through a multi-step process involving lithium aluminium hydride-mediated ring opening of aziridines followed by condensation with glyoxal []. Additionally, it plays a crucial role in the preparation of a key intermediate, N-(1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene, which is utilized in the synthesis of various thiophene derivatives [].
Q2: Can this compound be used in the development of chiral compounds?
A2: Yes, this compound can be used as a chiral starting material for the synthesis of enantiopure compounds. Notably, it serves as a precursor for the creation of both (R)- and (S)- enantiomers of 5-methylmorpholin-2-ones through distinct synthetic pathways employing enantiopure 2-(hydroxymethyl)aziridines [].
Q3: How does this compound contribute to the performance of lithium metal batteries?
A3: this compound, when used as an electrolyte additive in lithium metal batteries, demonstrates the ability to enhance ion transport, thereby improving battery performance. This effect is attributed to its interaction with fluoroethylene carbonate, leading to the formation of a stable, ion-conductive interphase on both the anode and cathode surfaces []. This interphase effectively prevents lithium dendrite formation and mitigates degradation processes in the battery, contributing to enhanced cycling stability and capacity retention [].
Q4: Are there any applications of this compound in the development of magnesium-based batteries?
A4: Research suggests that this compound shows promise as a component in non-nucleophilic electrolytes for rechargeable magnesium batteries (RMBs). When introduced into a magnesium aluminum chloride complex (MACC)-based electrolyte, it facilitates the formation of a stable, Mg2+-conducting interphase enriched with MgF2 on the magnesium anode surface []. This interphase effectively mitigates passivation issues, a common challenge in RMBs, and improves the overall electrochemical performance [].
Q5: Can this compound be used in enzymatic reactions?
A5: Yes, this compound acts as a substrate for certain enzymes. For instance, it's a substrate for lipase B from Candida antarctica in kinetic resolution reactions to produce (R)-amides with high enantiomeric excess [, ]. It can be used to synthesize (S)-1-methoxypropan-2-amine, a key component in herbicides, via transamination with methoxyacetone, catalyzed by specifically engineered biocatalysts [].
Q6: Does the chirality of this compound play a role in its applications?
A6: Yes, chirality is crucial in certain applications. For example, (S)-1-methoxy-2-propylamine is employed in synthesizing specific chiral metallopeptoids. These metallopeptoids demonstrate chiral induction from the peptoid to the metal center, highlighting the importance of the starting material's chirality in influencing the final product's properties [].
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